2-(2-(Allyloxy)ethoxy)ethanol, also known as triethylene glycol allyl ether, is a simple organic compound with the formula C7H14O3. Its synthesis has been reported in various scientific publications, often involving the reaction of allyl alcohol with polyethylene glycol (PEG) [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
Research suggests that 2-(2-(Allyloxy)ethoxy)ethanol might have potential applications in various scientific fields, including:
2-(2-(Allyloxy)ethoxy)ethanol is a chemical compound with the molecular formula C₇H₁₄O₃ and a molecular weight of approximately 146.18 g/mol. It features a structure that includes an allyloxy group attached to an ethoxy chain, making it a member of the ether class of compounds. The compound is characterized by its unique functional groups, which contribute to its reactivity and potential applications in various fields.
Synthesis of 2-(2-(Allyloxy)ethoxy)ethanol can be achieved through several methods:
Each method varies in efficiency and yield based on reaction conditions such as temperature, pressure, and catalyst choice.
2-(2-(Allyloxy)ethoxy)ethanol finds applications in various domains:
These applications leverage the compound's unique chemical properties, particularly its reactivity and compatibility with other chemical entities.
Several compounds share structural similarities with 2-(2-(Allyloxy)ethoxy)ethanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Allyloxyethanol | 111-45-5 | 0.69 |
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan | 103536-97-6 | 0.57 |
2,5,8,11-Pentaoxapentadecane | 143-24-8 | 0.69 |
3,6,9,12-Pentaoxaheptadecane-1,17-diol | 2615-15-8 | 0.69 |
2,5,8,11-Tetraoxatridecan-13-ol | 23783-42-8 | 0.69 |
The uniqueness of 2-(2-(Allyloxy)ethoxy)ethanol lies in its specific arrangement of functional groups that allow for versatile chemical reactivity while maintaining desirable physical properties such as solubility and stability. Its ability to undergo selective reactions makes it particularly useful in synthetic organic chemistry compared to other similar compounds.
Irritant